6-methoxy-N-(pyridin-3-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-N-pyridin-3-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-17-10-5-4-9(14-15-10)11(16)13-8-3-2-6-12-7-8/h2-7H,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAHPHCCQDKBPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(pyridin-3-yl)pyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Carboxamide Formation: The carboxamide group can be introduced by reacting the pyridazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Pyridine Coupling: The final step involves coupling the pyridazine derivative with a pyridine ring, which can be achieved through various coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N-(pyridin-3-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or ammonia (NH3).
Major Products
Oxidation: Formation of 6-hydroxy-N-(pyridin-3-yl)pyridazine-3-carboxamide.
Reduction: Formation of 6-methoxy-N-(pyridin-3-yl)pyridazine-3-amine.
Substitution: Formation of 6-halogenated or 6-amino-N-(pyridin-3-yl)pyridazine-3-carboxamide.
Scientific Research Applications
6-Methoxy-N-(pyridin-3-yl)pyridazine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It is used in the study of biological pathways and mechanisms, especially those involving pyridazine derivatives.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(pyridin-3-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxamide groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyridazine ring’s unique electronic properties also contribute to its interaction with biological molecules, affecting various pathways and processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects at Position 6 of Pyridazine
Alkylamino vs. Methoxy Substituents
- 6-Alkylamino Analogs: Compounds such as 6-(butylamino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridazine-3-carboxamide (11k, ) exhibit alkylamino groups at position 6. These substituents enhance solubility via hydrogen bonding but may increase metabolic susceptibility compared to methoxy groups.
- 6-Methoxy Group: The methoxy substituent in the target compound provides electron-withdrawing effects, stabilizing the pyridazine ring and modulating interactions with enzymatic targets (e.g., kinases). This contrasts with alkylamino groups, which are electron-donating and may alter binding kinetics .
Halogenated Pyridines
Compounds like 6-chloro-N-methoxy-N-methylpyridine-3-carboxamide () feature chloro substituents.
Amide Substituent Modifications
Pyridin-3-yl vs. Bulky Aromatic Groups
- Pyridin-3-yl Amide : The target compound’s pyridin-3-yl group is a compact aromatic substituent, favoring π-π stacking interactions without excessive steric hindrance. This contrasts with bulkier analogs like N-[4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl] derivatives (), where trifluoromethyl groups enhance metabolic stability but may reduce bioavailability due to increased lipophilicity .
- Fluorinated Aromatic Amides : Derivatives such as N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide () incorporate fluorine atoms to improve pharmacokinetics. Fluorine’s electronegativity and small size enhance binding specificity, a feature absent in the target compound .
Core Scaffold Variations
Pyridazine vs. Imidazopyridine
However, the simpler pyridazine core in the target compound may offer synthetic accessibility and tunable substituent patterns .
Quinolinium Derivatives
Quinolinium compounds with methoxy groups () exhibit distinct pharmacological profiles due to their charged quinoline core. While these derivatives show high activity (e.g., 78% efficacy in vitro), their applicability differs from neutral pyridazine carboxamides .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely parallels routes for 6-alkylamino pyridazines (), where chloro intermediates are displaced by methoxy or amino groups .
- Methoxy groups in quinolinium derivatives correlate with high activity, hinting at advantageous electronic effects .
- Metabolic Considerations : The absence of fluorine or trifluoromethyl groups in the target compound may result in faster metabolic clearance compared to fluorinated analogs () but reduced risk of off-target interactions .
Biological Activity
6-Methoxy-N-(pyridin-3-yl)pyridazine-3-carboxamide is a heterocyclic compound that belongs to the class of pyridazine derivatives. These compounds are recognized for their diverse biological activities, making them subjects of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a pyridazine ring substituted with a methoxy group at the 6-position and a carboxamide group at the 3-position, linked to a pyridine ring. Its molecular formula is CHNO, with a molecular weight of 230.22 g/mol. The unique arrangement of functional groups contributes to its distinct chemical properties and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer cell lines.
- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways has been explored, indicating potential therapeutic applications in inflammatory diseases.
Anticancer Activity
A significant body of research highlights the anticancer potential of this compound. In vitro studies have demonstrated that it inhibits cell proliferation in various cancer cell lines:
| Cell Line | IC (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | High |
| MCF10A (Non-cancer) | 2.4 | Low |
The selectivity index indicates that this compound is significantly more effective against cancer cells than non-cancerous cells, suggesting its potential as a targeted therapy for triple-negative breast cancer (TNBC) .
The mechanisms through which this compound exerts its effects are still under investigation. However, preliminary findings suggest that it may interact with specific receptors or enzymes involved in cancer progression and inflammation. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which play a critical role in tumor metastasis .
Study on Breast Cancer
In a study involving MDA-MB-231 cells, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways. The compound was tested over a period of 30 days, revealing its efficacy in inhibiting lung metastasis in vivo .
Interaction Studies
Further research focused on the binding affinity of the compound to various biological targets. Using chemoproteomics, researchers identified several potential targets involved in cellular signaling pathways relevant to cancer and inflammation . These findings support the hypothesis that this compound may serve as a scaffold for developing new therapeutic agents.
Q & A
Q. What are the established synthetic routes for 6-methoxy-N-(pyridin-3-yl)pyridazine-3-carboxamide?
The synthesis typically involves multi-step processes, leveraging pyridazine and pyridine derivatives as building blocks. Key steps include:
- Coupling reactions : The carboxylic acid group in 6-methoxypyridazine-3-carboxylic acid (a precursor) reacts with amines under carbodiimide-mediated conditions (e.g., EDC/HOBt) to form the amide bond with 3-aminopyridine .
- Optimization : Reaction conditions (temperature, solvent polarity, and catalyst choice) are critical. For example, DMF or THF is often used as a solvent, with yields improved by slow addition of coupling agents .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are recommended for structural characterization?
- NMR Spectroscopy : and NMR confirm the presence of methoxy, pyridazine, and pyridine moieties. Key signals include methoxy protons at δ ~3.9 ppm and aromatic protons in the pyridazine ring (δ 7.1–8.3 ppm) .
- X-ray Crystallography : Resolves stereoelectronic effects, such as planarity of the pyridazine ring and hydrogen-bonding interactions in the solid state .
- HPLC-MS : Validates purity and molecular weight (e.g., using a C18 column with acetonitrile/water mobile phase and ESI+ detection) .
Q. How is the compound’s biological activity assessed in preclinical studies?
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or ADP-Glo™ assays. IC values are determined via dose-response curves .
- Cell-based studies : Evaluate cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines (e.g., HeLa, MCF-7). Dose ranges typically span 1–100 μM .
- Solubility testing : Use shake-flask methods with PBS (pH 7.4) or DMSO to guide formulation for in vivo models .
Advanced Research Questions
Q. How can synthetic yield be optimized despite regioselectivity challenges?
- Computational guidance : Apply density functional theory (DFT) to predict reactive sites and transition states, minimizing byproducts. Tools like Gaussian or ORCA are used .
- Protecting groups : Temporarily block reactive pyridazine nitrogen atoms with tert-butoxycarbonyl (Boc) groups during coupling steps .
- High-throughput screening : Test solvent/catalyst combinations (e.g., DCM vs. THF, DMAP vs. pyridine) in microplates to identify optimal conditions .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Assay standardization : Compare buffer pH, incubation time, and ATP concentrations in kinase assays, as small variations alter IC values .
- Structural analogs : Synthesize derivatives (e.g., replacing methoxy with ethoxy) to isolate structure-activity relationships (SAR). Use molecular docking (AutoDock Vina) to validate binding poses .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., PRISMA guidelines) to identify outliers or confounding variables .
Q. What computational and experimental methods elucidate the compound’s mechanism of action?
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding stability and residence time .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k/k) to targets like EGFR or PARP .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
